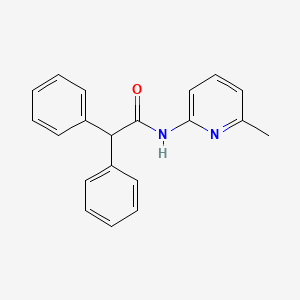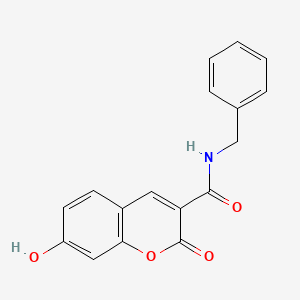![molecular formula C16H13F2NO B5912390 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, also known as DFP-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFP-1 has been found to inhibit the activity of a key enzyme involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can disrupt the signaling pathways that promote cancer cell growth and survival, leading to tumor cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce a variety of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its specificity for GSK-3β, which allows researchers to study the effects of inhibiting this specific enzyme on cellular processes. However, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one and its potential applications in cancer treatment. One area of interest is the development of more efficient synthesis methods for 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, which could make it more widely available for research and potentially for clinical use. Additionally, further studies are needed to better understand the potential toxicity and side effects of 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, as well as its efficacy in vivo. Finally, researchers are exploring the potential of combining 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
Synthesemethoden
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be synthesized using a variety of methods, including traditional organic synthesis techniques and more modern approaches such as microwave-assisted synthesis. One popular method involves the reaction of 3,4-difluoroaniline with chalcone in the presence of a base catalyst, followed by purification and isolation of the desired product.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of breast cancer. Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-13-7-8-14(17)15(18)10-13/h2-10,19H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRDAXMYWFVSS-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)
![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)